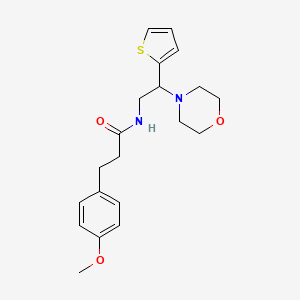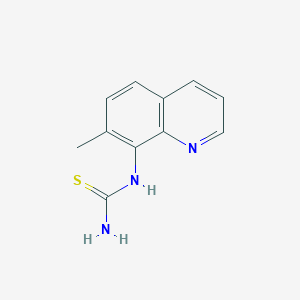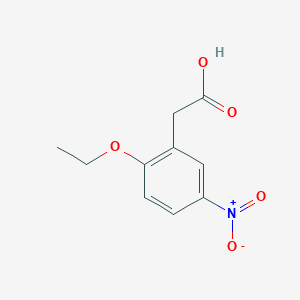
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPTP is a propanamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
科学的研究の応用
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, as it has been shown to have neuroprotective effects.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide involves the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a role in the development of various inflammatory conditions. By inhibiting these enzymes, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide reduces the production of these inflammatory mediators, leading to its anti-inflammatory and analgesic effects. Additionally, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of antioxidant and detoxification enzymes, leading to its neuroprotective effects.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, leading to its anti-inflammatory and analgesic effects. Additionally, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification enzymes, which play a role in the protection of cells from oxidative stress. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and it can be produced in high yields and purity. Additionally, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide also has some limitations for lab experiments. Its potential toxicity and side effects must be carefully considered, and its effects may vary depending on the specific experimental conditions.
将来の方向性
There are several future directions for the study of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide. One potential direction is the further exploration of its potential use in the treatment of various inflammatory and pain-related conditions. Additionally, the potential use of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide in the treatment of cancer and neurological disorders, such as Parkinson's disease, should be further studied. The development of new and improved methods for the synthesis of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide may also be a future direction for research. Finally, the potential use of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide as a tool for the study of various biochemical and physiological processes should be further explored.
合成法
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide can be synthesized using various methods, including the reaction of 4-methoxyphenylacetic acid with 2-bromoethylmorpholine, followed by the reaction of the resulting compound with thiophene-2-carboxylic acid. Another method involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 2-(morpholin-4-yl)ethylamine, followed by the reaction of the resulting compound with thiophene-2-carboxylic acid. These methods have been optimized to produce 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide in high yields and purity.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-17-7-4-16(5-8-17)6-9-20(23)21-15-18(19-3-2-14-26-19)22-10-12-25-13-11-22/h2-5,7-8,14,18H,6,9-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIKDCKTEXQEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2946812.png)

![2-[(4-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2946817.png)


![6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2946820.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)
![1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea](/img/structure/B2946828.png)
![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2946829.png)
![Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946830.png)


![2-(4-chlorobenzyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2946834.png)